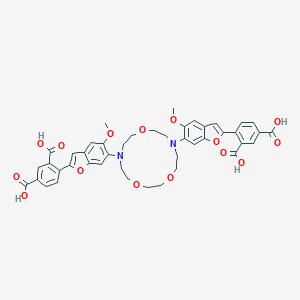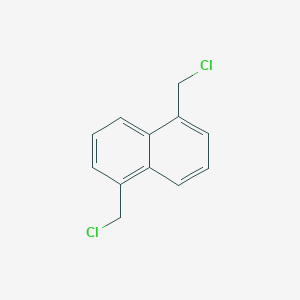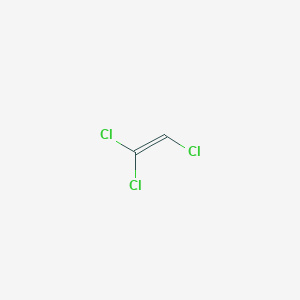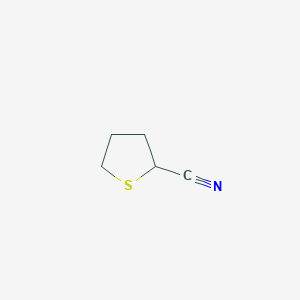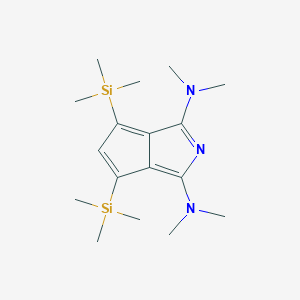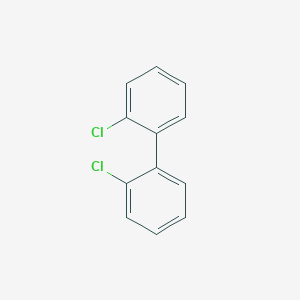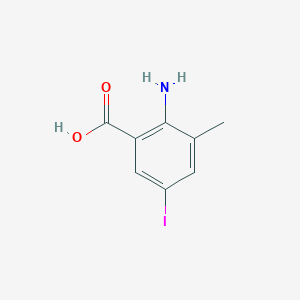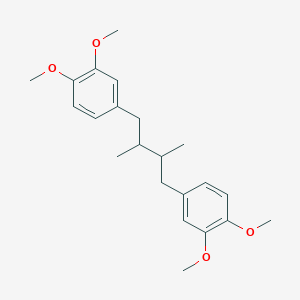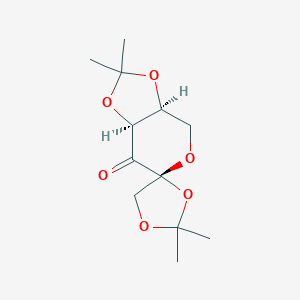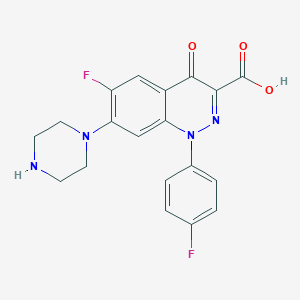
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid, also known as FFCC, is a synthetic compound that belongs to the class of cinnoline carboxylic acids. It has been extensively studied for its potential as an antibacterial agent and has shown promising results in various scientific research studies.
Mécanisme D'action
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid exerts its antibacterial activity by inhibiting the activity of bacterial DNA gyrase, a type II topoisomerase enzyme that is essential for bacterial DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death.
Effets Biochimiques Et Physiologiques
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and is rapidly absorbed after oral administration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid is its broad-spectrum antibacterial activity, which makes it a potential candidate for the treatment of a variety of bacterial infections. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Orientations Futures
Future research on 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could focus on the development of new synthetic methods for its production, the optimization of its antibacterial activity, and the evaluation of its safety and efficacy in clinical trials. Additionally, 1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid could be studied for its potential as an antifungal agent, as well as its activity against other types of bacteria.
Méthodes De Synthèse
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid. Another method involves the reaction of 4-fluoroaniline with 2,4-difluorobenzaldehyde, followed by the addition of piperazine and carboxylic acid under microwave irradiation.
Applications De Recherche Scientifique
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid has been studied for its antibacterial activity against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
Propriétés
Numéro CAS |
114610-10-5 |
|---|---|
Nom du produit |
1-(4-Fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid |
Formule moléculaire |
C19H16F2N4O3 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylcinnoline-3-carboxylic acid |
InChI |
InChI=1S/C19H16F2N4O3/c20-11-1-3-12(4-2-11)25-15-10-16(24-7-5-22-6-8-24)14(21)9-13(15)18(26)17(23-25)19(27)28/h1-4,9-10,22H,5-8H2,(H,27,28) |
Clé InChI |
KXMZXXPBWSASJD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
SMILES canonique |
C1CN(CCN1)C2=C(C=C3C(=C2)N(N=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F |
Autres numéros CAS |
114610-10-5 |
Synonymes |
1-(4-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)cinnoline-3-carboxylic acid FPFPCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




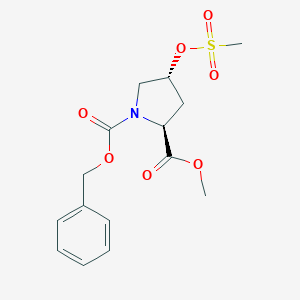
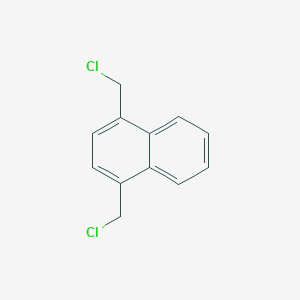
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)
